(S)-2-Phenylpyrrolidine
Overview
Description
(S)-2-Phenylpyrrolidine is a chiral compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. The interest in this compound arises from its structural characteristics, which allow it to act as a ligand in catalytic reactions and as a building block for more complex molecules.
Synthesis Analysis
The synthesis of (S)-2-Phenylpyrrolidine has been explored through various methods. One approach involves the reductive amination of 4-phenyl-4-oxobutanal with (S)-valine methyl ester, leading to the formation of (S)-2-Phenylpyrrolidine with a decent diastereomeric excess (88% d.e.) . Another method includes the double reduction of cyclic sulfonamide precursors, which are prepared via a stereoselective intramolecular Heck reaction followed by reduction of the alkene . These methods highlight the versatility of synthetic routes available for the preparation of (S)-2-Phenylpyrrolidine.
Molecular Structure Analysis
The molecular structure of (S)-2-Phenylpyrrolidine is characterized by the presence of a phenyl group attached to a pyrrolidine ring. This structural motif is significant as it imparts the molecule with a degree of rigidity, which can be advantageous in its role as a ligand in catalytic reactions, providing superb enantiocontrol in copper(II)-catalyzed Henry reactions .
Chemical Reactions Analysis
(S)-2-Phenylpyrrolidine can participate in various chemical reactions due to its amine functionality. For instance, it has been used as a chiral diamine ligand in copper(II)-catalyzed Henry reactions, where it demonstrated excellent yields and enantioselectivity with a range of aldehydes . Additionally, the compound's reactivity has been explored in the context of ring transformation reactions, where kinetics and mechanisms were studied, revealing insights into the effects of substitution on the reaction course .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (S)-2-Phenylpyrrolidine are not detailed in the provided papers, the general properties of such compounds can be inferred. As a chiral amine, (S)-2-Phenylpyrrolidine is likely to have basic properties and the ability to form salts with acids. Its solubility in organic solvents and water would depend on the specific substituents and the overall molecular structure. The phenyl group may contribute to the compound's hydrophobic character, affecting its solubility and boiling point.
Scientific Research Applications
Synthesis of Related Compounds
The synthesis of (S)-2-Phenylpyrrolidine derivatives, such as (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, has been achieved through the double reduction of cyclic sulfonamide precursors. These precursors are prepared using stereoselective intramolecular Heck reactions and subsequent reductions, showcasing an efficient method for constructing molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).
Drug Development
(S)-2-Phenylpyrrolidine has been utilized in the development of inhibitors for medical applications. For instance, N-phenylpyrrolidine-based inhibitors of HCV NS5A were developed with improved potency and pharmacokinetics, leading to compounds like ABT-267, which showed promising results against various genotypes of the Hepatitis C virus (DeGoey et al., 2014).
Catalytic and Arylation Studies
Selective and catalytic arylation of N-phenylpyrrolidine has been achieved, highlighting a method for the direct and selective arylation of sp3 C-H bonds without a directing group. This advancement in arylation techniques demonstrates the compound's role in facilitating new transformations in organic chemistry (Sezen & Sames, 2005).
Enantioselective Synthesis
Enantioselective synthesis of 2-substituted 2-phenylpyrrolidines, an important class of pharmaceutically relevant compounds, has been developed. This involves lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine, indicating the compound's significance in creating pharmaceuticals with specific stereochemical configurations (Sheikh et al., 2012).
Chiral Synthesis
Chiral N-α-methylbenzyl-2-phenylpyrrolidine has been prepared by reaction with specific bromobutane or through condensation and reduction processes, demonstrating the compound's versatility in synthesizing chiral structures important in medicinal chemistry (Reddy & Periasamy, 1995).
Antimicrobial Activity Studies
Studies on the antimicrobial activity of 1-phenylpyrrolidine-2, 5-diones and related compounds have been conducted, revealing that certain substitutions on the benzene moiety are crucial for high antifungal activity against specific pathogens, indicating its potential in developing antifungal agents (Fujinami et al., 1971).
properties
IUPAC Name |
(2S)-2-phenylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDHSGANMHVIC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364078 | |
Record name | (S)-2-PHENYLPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Phenylpyrrolidine | |
CAS RN |
59347-91-0 | |
Record name | (S)-2-PHENYLPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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